molecular formula C12H18O2 B1200301 1-(3-Hydroxy-1-adamantyl)ethanone CAS No. 39917-38-9

1-(3-Hydroxy-1-adamantyl)ethanone

Cat. No.: B1200301
CAS No.: 39917-38-9
M. Wt: 194.27 g/mol
InChI Key: ISGGLYJERYAKTR-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-1-adamantyl)ethanone is an organic compound with the molecular formula C12H18O2. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. The compound is characterized by the presence of a hydroxyl group (-OH) attached to the adamantane core and a ketone group (-COCH3) at the ethanone moiety. This unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

1-(3-Hydroxy-1-adamantyl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as NADPH oxidase, reducing the production of reactive oxygen species . Additionally, this compound can modulate the activity of certain kinases, impacting cell signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it can reduce the expression of pro-inflammatory cytokines and enhance the expression of antioxidant enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their conformation and activity . This binding can lead to enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged reduction in oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can influence the metabolism of fatty acids and glucose, leading to changes in energy production and storage . Additionally, this compound can modulate the activity of enzymes involved in detoxification processes, enhancing the removal of harmful substances from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function can be affected by its localization, as different compartments contain distinct sets of biomolecules . For example, in the mitochondria, this compound can influence energy production and oxidative stress, while in the nucleus, it can modulate gene expression . Targeting signals and post-translational modifications play a crucial role in directing the compound to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Hydroxy-1-adamantyl)ethanone can be synthesized through several methods. One common approach involves the oxidation of 1-(3-hydroxyadamantan-1-yl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically occurs under mild conditions, yielding the desired ketone with high purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxy-1-adamantyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Hydroxy-1-adamantyl)ethanone has diverse applications in scientific research:

Comparison with Similar Compounds

  • 1-Adamantylacetic acid
  • 1-(3-Hydroxyadamantan-1-yl)ethanol
  • 1-(3-Hydroxyadamantan-1-yl)propanone

Comparison: 1-(3-Hydroxy-1-adamantyl)ethanone is unique due to its specific combination of hydroxyl and ketone groups attached to the adamantane core. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 1-Adamantylacetic acid lacks the ketone group, while 1-(3-Hydroxyadamantan-1-yl)ethanol lacks the ethanone moiety, resulting in different chemical behaviors and applications .

Properties

IUPAC Name

1-(3-hydroxy-1-adamantyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h9-10,14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGGLYJERYAKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC3CC(C1)CC(C3)(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343737
Record name 1-(3-Hydroxy-1-adamantyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39917-38-9
Record name 1-(3-Hydroxy-1-adamantyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3 mmol of adamantane, 18 mmol of biacetyl, 0.3 mmol of N-hydroxyphthalimide, 0.015 mmol of cobalt (II) acetate, and 3 ml of acetic acid was stirred at 75° C. under an oxygen atmosphere (1 atm) for 10 hours. Gas chromatographic analysis of products in the reaction mixture revealed that adamantane was converted, at a rate of 100%, to 1-acetyladamantane (yield 52%), and 1-acetyl-3-adamantanol (yield 27%).
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
18 mmol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Name
cobalt (II) acetate
Quantity
0.015 mmol
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3 mmol of 1-acetyladamantane, 18 mmol of biacetyl, 0.015 mmol of cobalt(II) acetate, and 3 ml of acetic acid was stirred at 60° C. under an oxygen atmosphere (1 atm) for 4 hours. Products in the reaction mixture were found, by gas chromatographic analysis, to be 1,3-diacetyladamantane (yield 34%), 1-acetyl-3-adamantanol (yield 29%), and 1,3-diacetyl-5-adamantanol (yield 2%), 1-acetyl-4-adamantanone (yield 5%), at a conversion rate from 1-acetyladamantane of 80%.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
18 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.015 mmol
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 0.3 mol of 1-adamantanol, 1.8 mol of biacetyl, 1.5 mmole of cobalt(II) acetate, and 300 ml of acetic acid was stirred at 60° C. in an oxygen atmosphere (1 atm) for 4 hours. The reaction mixture was concentrated to about 20% by weight, and was extracted with ethyl acetate, was dried, and was washed with hexane to yield 1-acetyl-3-adamantanol in a yield of 20% with a conversion rate from 1-adamantanol of 82%.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
1.8 mol
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
1.5 mmol
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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